N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine
Description
N-[1-(2-Methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine is a secondary amine featuring a thietan (three-membered sulfur-containing ring) and a 2-methylthiazole group.
Properties
Molecular Formula |
C9H14N2S2 |
|---|---|
Molecular Weight |
214.4 g/mol |
IUPAC Name |
N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C9H14N2S2/c1-6(10-8-3-12-4-8)9-5-13-7(2)11-9/h5-6,8,10H,3-4H2,1-2H3 |
InChI Key |
UHIBMGPXFZTKGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(C)NC2CSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine typically involves the reaction of 2-methyl-1,3-thiazole with an appropriate thietanamine precursor under controlled conditions. Common reagents include thionating agents and cyclization catalysts . The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted thiazoles and thietanamines, which can be further functionalized for specific applications .
Scientific Research Applications
N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a candidate for developing new drugs with anticancer and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The compound’s ability to undergo various chemical reactions also allows it to modulate biological pathways .
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s key differentiator is the thietan-3-amine moiety, which introduces ring strain and enhanced reactivity compared to bulkier or more flexible substituents. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Thietan vs. Piperidine (MTEP):
- MTEP’s piperidine group provides conformational flexibility, aiding interaction with central nervous system targets (e.g., metabotropic glutamate receptors) . In contrast, the thietan ring’s strain may limit flexibility but enhance binding affinity to specific targets.
- Pharmacokinetics: Thietan’s smaller size could improve blood-brain barrier penetration compared to MTEP’s bulkier piperidine.
Thietan vs. The thietan group may balance hydrophobicity and metabolic resistance.
Thiazol-2-amine Derivatives ():
- Substitutions on the thiazole’s 2-position (e.g., dichlorophenyl) enhance electronic effects, altering reactivity and binding to biological targets like enzymes or receptors . The thietan-3-amine’s sulfur atom could engage in hydrogen bonding or metal coordination, distinct from aryl substituents.
Biological Activity
N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine is a compound of significant interest in pharmacological research due to its unique structural composition, which includes both thiazole and thietan moieties. This article explores the biological activities associated with this compound, focusing on its antimicrobial, antifungal, and potential antitumor properties.
Compound Overview
- Molecular Formula : C9H14N2S2
- Molecular Weight : 214.4 g/mol
- Structural Features : The compound features a thietan ring and a thiazole group, which are known to contribute to various biological activities.
Antimicrobial Properties
Compounds containing thiazole rings are often associated with antimicrobial properties. Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The presence of the thiazole moiety enhances its interaction with biological targets, potentially leading to effective inhibition of microbial growth.
Table 1: Antimicrobial Activity Comparison
| Compound Name | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Antibacterial | TBD | |
| 2-Amino-1,3,4-thiadiazole Derivatives | Antibacterial | 32.6 | |
| Fluconazole | Antifungal | 24–26 |
Antifungal Activity
Studies have indicated that derivatives of compounds similar to this compound exhibit antifungal properties against strains such as Candida albicans and Aspergillus niger. The structural complexity of this compound may enhance its efficacy compared to simpler analogs.
Case Study: Antifungal Efficacy
A study demonstrated that derivatives with thiazole structures showed significant antifungal activity, with some exhibiting inhibition percentages ranging from 58% to 66% against A. niger and C. albicans, indicating promising therapeutic potential for fungal infections .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound's ability to form hydrogen bonds and interact with specific biological targets contributes significantly to its antimicrobial and antifungal activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
